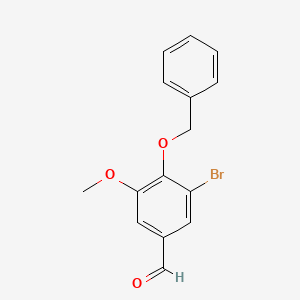
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde involves strategic reactions including O-alkylation and Vilsmeier-Hack (V-H) reactions, achieving an overall yield of 82.26%. Optimal conditions for these reactions have been identified, ensuring efficient production of the target compound (Lu Yong-zhong, 2011).
Molecular Structure Analysis
Molecular structure studies reveal precise configurations and angles between the molecular bonds. For instance, the benzohydrazide molecule in related compounds shows an E configuration about the C=N bond, with the dihedral angle between benzene rings being notably small, indicating a flat molecular structure that could influence reactivity and interaction with other molecules (Guo-Biao Cao, 2009).
Chemical Reactions and Properties
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde participates in various chemical reactions, forming complex compounds. These reactions often involve condensation processes, yielding new imine compounds with distinct molecular structures and properties. Such reactions are crucial for the synthesis of novel organic compounds for further application in chemical research (Zeliha Hayvalı et al., 2010).
Physical Properties Analysis
The physical properties of 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde, such as melting points, solubility, and crystalline structure, are pivotal for its application in synthesis and formulation. Crystallographic analysis aids in understanding the solid-state structure, providing insights into the compound's stability and reactivity under various conditions.
Chemical Properties Analysis
The chemical properties of 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde, including reactivity with other chemical groups, stability under different conditions, and the potential for undergoing various chemical transformations, are essential for its application in synthetic chemistry. Studies focusing on its reactivity patterns, interaction with catalysts, and involvement in coupling reactions offer valuable information for its practical use in organic synthesis (J. Nokami et al., 1998).
Scientific Research Applications
Chemical Synthesis and Derivatives
- Synthesis Variations : Otterlo et al. (2004) reported on the bromination of 3-hydroxybenzaldehyde, leading to the formation of various brominated benzaldehyde derivatives, including 2-bromo-3-hydroxybenzaldehyde, which is structurally similar to 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde. This demonstrates alternative pathways in synthesizing brominated benzaldehydes (Otterlo et al., 2004).
- Synthesis Optimization : Yong-zhong (2011) synthesized 4-benzyloxy-2-methoxybenzaldehyde, a compound related to 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde, demonstrating the efficiency of certain synthesis pathways, such as the O-alkylation reaction and Vilsmeier-Hack reaction (Lu Yong-zhong, 2011).
Application in Drug Design and Anticancer Activity
- Drug Scaffold Potential : Vanucci-Bacqué et al. (2014) discussed the synthesis of a complex phenolic diaryl ether using Ullmann coupling conditions. This study highlighted the potential of benzyl ether derivatives, closely related to 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde, as scaffolds in drug design (Vanucci-Bacqué et al., 2014).
- Anticancer Activity : Lin et al. (2005) synthesized a series of benzyloxybenzaldehyde derivatives and evaluated their anticancer activity against the HL-60 cell line. This research underscores the potential application of compounds like 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde in cancer treatment (Chin-Fen Lin et al., 2005).
Advances in Synthesis Methods
- Ultrasonic Assisted Synthesis : Dubey and Gogate (2014) explored the synthesis of 4-benzyloxy-3-methoxybenzaldehyde using ultrasonic irradiations, indicating advancements in synthesis techniques that could be applicable to similar compounds (Sumit Dubey & P. Gogate, 2014).
Molecular Docking Investigations
- Electronic and Structural Properties : Ghalla et al. (2018) conducted a study on 4-methoxybenzaldehyde, analyzing its electronic and structural properties, which can be relevant for understanding the behavior of similar compounds in molecular docking investigations (H. Ghalla et al., 2018).
properties
IUPAC Name |
3-bromo-5-methoxy-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBCOPLQBMQCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350144 | |
| Record name | 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde | |
CAS RN |
2556-04-9 | |
| Record name | 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



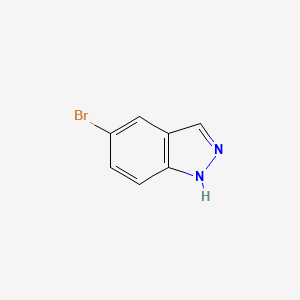

![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)


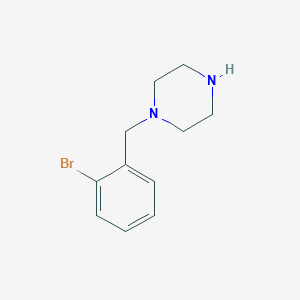


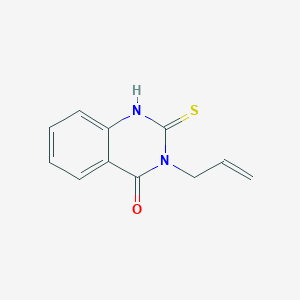
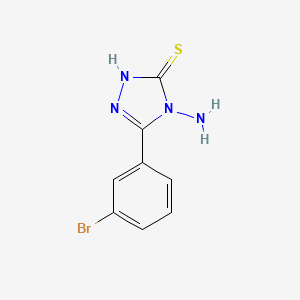

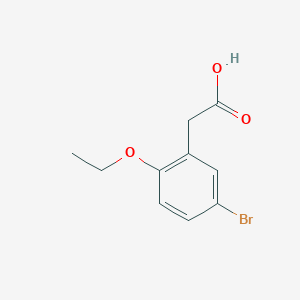

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)